![molecular formula C14H20N2O B14279218 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- CAS No. 121040-39-9](/img/structure/B14279218.png)
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- is a versatile compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- typically involves the reaction of 3-dimethylaminopropylamine with acrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required purity standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or acid catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness, allowing the compound to interact with various molecular targets and pathways. This reactivity is crucial for its applications in drug delivery and gene therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylaminopropyl methacrylamide: Shares similar structural features but differs in the presence of a methacrylamide group.
N-[3-(Dimethylamino)propyl]acrylamide: Another related compound with similar reactivity and applications.
Formamide, N-[3-(dimethylamino)propyl]-: Contains a formamide group, offering different chemical properties and uses.
Uniqueness
2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl- is unique due to its specific combination of the propenamide and dimethylamino groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
121040-39-9 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H20N2O/c1-16(2)12-6-11-15-14(17)10-9-13-7-4-3-5-8-13/h3-5,7-10H,6,11-12H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
APHLGEOHDRWCGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



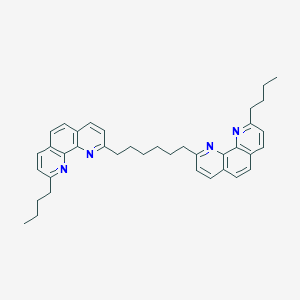
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
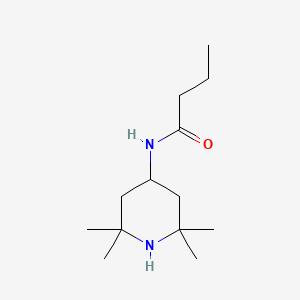
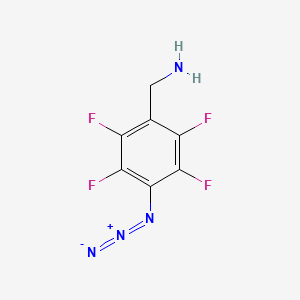

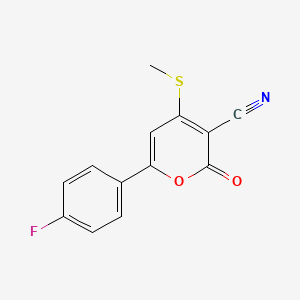
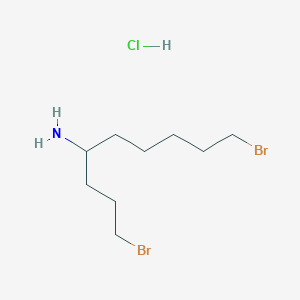
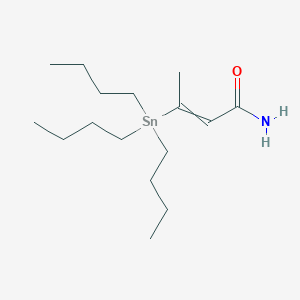
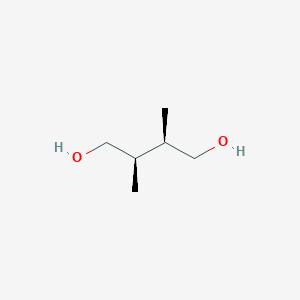

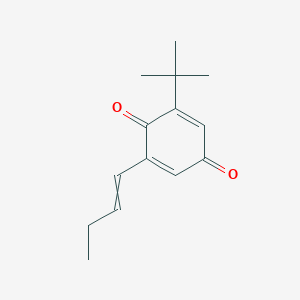
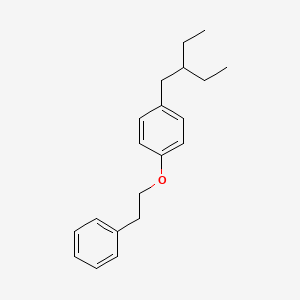
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
